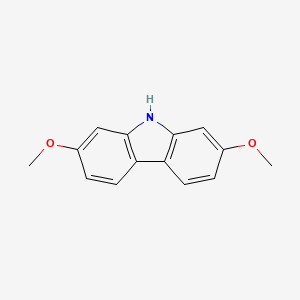

2,7-Dimethoxy-9h-carbazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGBQGFYHXYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491769 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61822-18-2 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical Research of 2,7 Dimethoxy 9h Carbazole

Synthetic Methodologies and Chemical Transformations

The synthesis of 2,7-dimethoxy-9H-carbazole and its derivatives involves a variety of chemical strategies, from the construction of the core carbazole (B46965) structure to its subsequent functionalization at different positions.

Regioselective Synthesis Strategies for this compound Core Structures

The regioselective synthesis of the this compound core is crucial for accessing this specific isomer. Common methods often involve the cyclization of appropriately substituted biphenyl (B1667301) precursors.

One established method is the Cadogan cyclization , which involves the reductive cyclization of 2,2'-dinitrobiphenyls. For the synthesis of 2,7-disubstituted carbazoles, this would start from a symmetrically substituted 2,2'-dinitrobiphenyl. Refluxing with a reducing agent like triethyl phosphite (B83602) can lead to the formation of the carbazole ring. researchgate.net

Another powerful strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method can be used to form the diarylamine precursor, which can then undergo intramolecular cyclization to form the carbazole. For instance, the reaction between a substituted aniline (B41778) and an aryl halide in the presence of a palladium catalyst and a suitable base can yield the necessary diarylamine. researchgate.netacs.orgmdpi.com Subsequent palladium-catalyzed C-H activation can then effect the final ring closure.

The Ullmann condensation is a classical method for forming diarylamines, which are key intermediates in carbazole synthesis. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. organic-chemistry.org For this compound, this could involve the coupling of a 3-methoxyaniline derivative with a 3-methoxy-halobenzene, followed by a cyclization step.

A modular approach for preparing tri- and tetracyclic carbazoles has been described, which involves a sequential [3 + 2] heteroannulation. This strategy begins with a palladium-catalyzed Buchwald–Hartwig amination followed by a C/N-arylation in a one-pot process. acs.org

| Synthesis Strategy | Key Features |

| Cadogan Cyclization | Reductive cyclization of 2,2'-dinitrobiphenyls using reagents like triethyl phosphite. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a diarylamine precursor, followed by intramolecular cyclization. researchgate.netacs.orgmdpi.com |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an amine to form a diarylamine intermediate. organic-chemistry.org |

| [3 + 2] Heteroannulation | A modular, one-pot approach involving palladium-catalyzed amination and C/N-arylation. acs.org |

Advanced Approaches for Functionalization at the 9H-Nitrogen Position

The nitrogen atom at the 9-position of the carbazole ring is a common site for functionalization, which can significantly alter the molecule's properties. thieme-connect.dethieme-connect.de

N-Alkylation is a straightforward method for introducing alkyl groups to the 9H-nitrogen. This is typically achieved by treating the carbazole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.netktu.edu Phase-transfer catalysts can also be employed for this purpose. beilstein-journals.org

N-Arylation can be accomplished using methods like the Ullmann coupling or the Buchwald-Hartwig amination. beilstein-journals.org These reactions allow for the introduction of various aryl groups, which can be used to tune the electronic and photophysical properties of the resulting carbazole derivatives.

| Functionalization Type | Reagents and Conditions |

| N-Alkylation | Alkyl halide, base (e.g., NaH), solvent (e.g., DMF). researchgate.netktu.edu |

| N-Arylation | Aryl halide, copper catalyst (Ullmann) or palladium catalyst (Buchwald-Hartwig). beilstein-journals.org |

Selective Derivatization at Peripheral Carbazole Positions (e.g., C-3, C-6)

The electron-rich nature of the carbazole ring makes it susceptible to electrophilic aromatic substitution. The methoxy (B1213986) groups at the C-2 and C-7 positions are activating and direct incoming electrophiles primarily to the C-3 and C-6 positions.

Halogenation , such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF. ktu.edu This reaction proceeds readily at room temperature to yield 3,6-dibromo-2,7-dimethoxy-9H-carbazole. ktu.edu

Formylation can be carried out using a Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce an aldehyde group.

Acylation can be performed using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (Friedel-Crafts acylation).

These derivatizations provide valuable intermediates for further modifications, such as cross-coupling reactions.

| Derivatization Reaction | Reagents and Conditions | Typical Product |

| Bromination | N-Bromosuccinimide (NBS), DMF, room temperature. ktu.edu | 3,6-Dibromo-2,7-dimethoxy-9H-carbazole. ktu.edu |

| Formylation | POCl₃, DMF (Vilsmeier-Haack). | This compound-3-carbaldehyde. |

| Acylation | Acyl chloride/anhydride, Lewis acid. | 3-Acyl-2,7-dimethoxy-9H-carbazole. |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the structure of this compound derivatives, particularly those halogenated at the C-3 and C-6 positions.

The Suzuki-Miyaura coupling is widely used to form new carbon-carbon bonds. This reaction couples an organoboron compound (like a boronic acid) with a halide (such as 3,6-dibromo-2,7-dimethoxy-9H-carbazole) in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of a wide range of aryl and vinyl substituents.

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, coupling an alkene with an aryl halide.

The Sonogashira coupling is used to introduce alkyne functionalities by coupling a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. This has been used to synthesize compounds like 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole from 2,7-dibromo-9H-carbazole. mdpi.com

The Buchwald-Hartwig amination can also be used to form C-N bonds at the peripheral positions, for example, by coupling an amine with a halogenated carbazole derivative. rsc.org

| Coupling Reaction | Reactants | Key Feature |

| Suzuki-Miyaura Coupling | Organoboron compound + Aryl halide. researchgate.net | Forms new C-C bonds. researchgate.net |

| Heck Reaction | Alkene + Aryl halide. | Forms substituted alkenes. |

| Sonogashira Coupling | Terminal alkyne + Aryl halide. mdpi.com | Introduces alkyne moieties. mdpi.com |

| Buchwald-Hartwig Amination | Amine + Aryl halide. rsc.org | Forms C-N bonds. rsc.org |

Isolation and Synthesis of Naturally Occurring this compound Analogues (e.g., Glycozolidal)

Several carbazole alkaloids with the 2,7-dimethoxy substitution pattern have been isolated from natural sources, particularly from plants of the Rutaceae family, such as the genus Clausena. iucr.orgiucr.org

Glycozolidal , which is systematically named this compound-3-carbaldehyde, is a naturally occurring carbazole alkaloid. iucr.orgiucr.orgscholarsresearchlibrary.com It has been isolated from the roots of Clausena lansium. iucr.orgiucr.org Another related natural product is this compound-3-carboxylic acid, known as clausine K, which has also been found in Clausena species. nih.govunpad.ac.id The isolation of these compounds typically involves extraction from the plant material followed by chromatographic separation.

The synthesis of these natural products can be achieved through the synthetic methodologies described in the previous sections. For example, the synthesis of glycozolidal would involve the formylation of this compound at the C-3 position.

| Natural Product | Systematic Name | Natural Source |

| Glycozolidal | This compound-3-carbaldehyde. iucr.orgiucr.orgscholarsresearchlibrary.com | Clausena lansium (roots). iucr.orgiucr.org |

| Clausine K | This compound-3-carboxylic acid. nih.govunpad.ac.id | Clausena species. unpad.ac.id |

Advanced Spectroscopic and Structural Characterization Techniques

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the substitution pattern.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would include those for the methoxy protons, the aromatic protons on the carbazole core, and the N-H proton. nii.ac.jp

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. nii.ac.jp The chemical shifts of the carbons attached to the methoxy groups and the other aromatic carbons are diagnostic.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govmdpi.com

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. For instance, the N-H stretching vibration and C-O stretching of the methoxy groups would be observable. mdpi.comresearchgate.net

X-ray Crystallography provides the most definitive structural information for solid-state samples, including bond lengths, bond angles, and intermolecular interactions. mdpi.comiucr.orgiucr.orgiucr.orgresearchgate.net For example, the crystal structure of glycozolidal reveals that the carbazole ring system is essentially planar. iucr.orgiucr.org In the crystal, molecules can be linked by hydrogen bonds, such as N-H---O interactions, and π-π stacking. iucr.orgiucr.orgiucr.orgresearchgate.net

| Technique | Information Obtained |

| ¹H NMR | Chemical environment of protons. nii.ac.jp |

| ¹³C NMR | Number and types of carbon atoms. nii.ac.jp |

| Mass Spectrometry | Molecular weight and fragmentation. nih.govmdpi.com |

| IR Spectroscopy | Presence of functional groups. mdpi.comresearchgate.net |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. mdpi.comiucr.orgiucr.orgiucr.orgresearchgate.net |

Below is a table summarizing some of the reported crystallographic data for a derivative, dimethyl 9H-carbazole-2,7-dicarboxylate.

| Crystal Data for Dimethyl 9H-carbazole-2,7-dicarboxylate | |

| Molecular Formula | C₁₆H₁₃NO₄ |

| Molecular Weight | 283.27 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 29.684 Å, b = 5.8264 Å, c = 15.4210 Å, β = 96.252° |

| Volume | 2651.2 ų |

| Source: iucr.orgresearchgate.net |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing its vibrational modes.

Interactive Table: Key Vibrational Frequencies for Carbazole Derivatives

| Vibrational Mode | 2,6-Dimethoxy-9H-carbazole (cm⁻¹) scispace.com | 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole (cm⁻¹) mdpi.com | This compound-3-carbaldehyde (Calculated, cm⁻¹) researchgate.net |

| N-H Stretch | 3398 | 3427 | 3542 |

| C-H Stretch | - | - | 3110-2905 |

| C≡C Stretch | - | 2208 | - |

| Aromatic C=C Stretch | 1626, 1491, 1465 | 1628, 1593 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,6-Dimethoxy-9H-carbazole in CDCl₃ scispace.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃O | 3.85 (s, 3H), 3.86 (s, 3H) | 53.9, 54.3 |

| H-1 | 6.95 (d, J = 2.4 Hz) | 93.3 (C-1) |

| H-3 | 6.75 (dd, J = 8.4, 2.4 Hz) | 106.6 (C-3) |

| H-4 | 7.89 (d, J = 8.4 Hz) | 119.7 (C-4) |

| H-5 | 7.51 (d, J = 2.5 Hz) | 101.2 (C-5) |

| H-7 | 6.92 (dd, J = 8.7, 2.5 Hz) | 112.0 (C-7) |

| H-8 | 7.31 (d, J = 8.7 Hz) | 110.0 (C-8) |

| NH | 9.90 (br s) | - |

| Aromatic Carbons | - | 115.9 (C-4a), 122.7 (C-4b), 133.8 (C-8a), 141.1 (C-9a), 152.8 (C-6), 158.0 (C-2) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound, providing insights into its electronic transitions.

Carbazole derivatives are known for their characteristic absorption and emission profiles. For instance, a study on carbazole-substituted diphenylethylene showed its potential as a hole-transporting material with specific photophysical properties. dntb.gov.ua Computational studies on this compound have calculated its HOMO and LUMO energy levels, which are fundamental to understanding its electronic transitions. ktu.edu The HOMO was calculated to be -4.99 eV and the LUMO at -0.39 eV. ktu.edu These values help in predicting the wavelengths of maximum absorption and emission. Experimental studies on related carbazole derivatives show absorption maxima in the UV region, often with multiple bands corresponding to π-π* transitions within the aromatic system. Their fluorescence spectra typically show emission in the violet-blue region.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Interactive Table: Crystal Data for Dimethyl 9H-carbazole-2,7-dicarboxylate iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 29.684 (2) |

| b (Å) | 5.8264 (4) |

| c (Å) | 15.4210 (11) |

| β (°) | 96.252 (3) |

| V (ų) | 2651.2 (3) |

| Z | 8 |

Electrochemical Characterization (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Redox Behavior and Energy Level Determination

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox behavior of this compound and to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electrochemical properties of carbazole derivatives are of significant interest for their applications in electronic devices. The oxidation potential, obtained from CV, can be used to estimate the HOMO energy level. For many carbazole-based materials, reversible or quasi-reversible oxidation processes are observed, corresponding to the formation of a radical cation. While specific CV data for this compound is not in the search results, theoretical calculations for this compound place the HOMO level at -4.99 eV and the LUMO level at -0.39 eV. ktu.edu Another related compound, MeO-4PACz, has a reported HOMO of 5.32 eV and a LUMO of 2.05 eV. ossila.com These values are crucial for assessing the suitability of the material for applications such as hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) for Electron Affinity Measurements

Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) is a technique used to directly measure the electron affinity (EA) or the LUMO level of a material. This information is not available in the provided search results for this compound.

Computational Chemistry and Quantum Chemical Investigations

Computational chemistry and quantum chemical methods, such as Density Functional Theory (DFT), are employed to complement experimental findings and to provide deeper insights into the structural, electronic, and spectroscopic properties of this compound.

DFT calculations have been used to predict the molecular structure, vibrational frequencies, and electronic properties of carbazole derivatives. researchgate.netshiacollege.orgsemanticscholar.orggoogle.co.in For this compound-3-carbaldehyde, DFT calculations were used to simulate its vibrational spectra. researchgate.netshiacollege.orgsemanticscholar.org Quantum chemical calculations on 2,7-dimethoxycarbazole derivatives have shown they possess relatively high ground state dipole moments. ktu.edu Theoretical studies on a derivative of 3,6-dimethoxy carbazole revealed a low ground state dipole moment of 0.69 D, while its 2,7-dimethoxy counterpart had a much higher calculated dipole moment of 5.98 D. researchgate.net These computational models are invaluable for understanding structure-property relationships and for designing new materials with tailored characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's electronic and optical properties. nih.govnankai.edu.cn

For carbazole derivatives, the positions of substituents significantly impact these energy levels. The methoxy groups (-OCH₃) at the 3 and 6 positions are known to be electron-donating, which increases the electron density on the carbazole ring and alters its electronic properties. This effect raises the HOMO energy level, which can improve hole-injection capabilities in electronic devices. smolecule.com Theoretical studies on various carbazole derivatives show that substitutions at the 2,7- positions can effectively tune the HOMO and LUMO energies. researchgate.net For instance, DFT calculations on different 2,7-substituted carbazoles have shown that HOMO levels can be tuned to align well with the valence bands of materials like perovskite, making them suitable as hole-transport materials (HTMs). researchgate.net The HOMO-LUMO gap can also be precisely controlled; calculations for some donor-acceptor-donor compounds based on carbazole show gaps in the range of 2.50 to 3.42 eV, which are in good agreement with experimental data. nankai.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. arxiv.orgmdpi.com TD-DFT is a powerful tool for predicting photophysical properties, such as vertical excitation energies and electronic absorption spectra. nih.govcsic.es The method is widely used in quantum chemistry to understand how molecules interact with light. uci.edu

For carbazole-based systems, TD-DFT calculations, often using the B3LYP functional, can predict absorption wavelengths (λmax) and oscillator strengths (ƒ), which correspond to the peaks in a UV-Vis absorption spectrum. researchgate.netnih.gov These theoretical predictions allow researchers to understand the nature of electronic transitions, such as π–π* and intramolecular charge transfer (ICT) transitions. beilstein-journals.org For example, in studies of new donor-acceptor-donor monomers based on 2,7-carbazole, TD-DFT was used to calculate the absorption spectra in both the gas phase and in solvents, with predicted absorption bands ranging from 484 nm to 721 nm. nih.gov The accuracy of TD-DFT allows for a good correlation between computed vertical excitation values and experimentally observed absorption and emission data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Modeling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. unram.ac.id By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and thermodynamic stability of molecular systems. unram.ac.idscienceopen.com This technique is invaluable for modeling how a molecule like this compound might behave in a condensed phase, such as in a thin film or in solution.

For carbazole-based compounds, MD simulations can reveal crucial insights into their conformational dynamics and intermolecular interactions. researchgate.net The carbazole ring system is essentially planar, which facilitates strong intermolecular interactions such as π–π stacking. iucr.orgresearchgate.net In the solid state, carbazole derivatives are known to form hydrogen bonds (e.g., N—H⋯O) that connect molecules into larger assemblies. iucr.org MD simulations can model these non-covalent interactions, which are critical for understanding crystal packing and the morphology of thin films used in electronic devices. Furthermore, simulations can explore the conformational flexibility of substituents, such as the methoxy groups and any side chains attached to the nitrogen atom, which can influence solubility and material processing. chinesechemsoc.org By simulating the molecule's behavior under different conditions (e.g., temperature), researchers can assess its structural stability. unram.ac.id

Theoretical Prediction of Charge Transfer Characteristics and Energy Level Alignments

The performance of organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is highly dependent on the charge transfer characteristics of the materials used. chemimpex.com Theoretical methods are essential for predicting these properties and for designing molecules with optimal performance. The electron-donating methoxy groups in this compound enhance its electron-rich character, making it a good candidate for a hole-transporting material (HTM). mdpi.com

Quantum chemical calculations are used to predict key parameters related to charge transport, including ionization potential (related to HOMO energy), electron affinity (related to LUMO energy), and reorganization energy. researchgate.net Proper energy level alignment between adjacent layers in a device is crucial for efficient charge injection and transport while preventing charge recombination. mdpi.comdoi.org For example, the HOMO level of an HTM must be well-aligned with the valence band of the light-absorbing layer (e.g., perovskite) to ensure efficient hole extraction. chinesechemsoc.org Theoretical studies have shown that 2,7-substituted carbazoles can have HOMO levels around -5.1 to -5.4 eV, which aligns favorably with the energy levels of perovskite materials (~ -5.4 to -5.7 eV). researchgate.netdoi.org The LUMO level must also be sufficiently high to block electrons from the perovskite's conduction band from reaching the anode, thereby reducing recombination losses. doi.org Computational modeling thus provides a rational design strategy for developing novel carbazole derivatives with tailored charge transfer properties for high-performance solar cells. researchgate.netbohrium.com

Applications of 2,7 Dimethoxy 9h Carbazole in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

2,7-Dimethoxy-9H-carbazole serves as a crucial component in the synthesis of organic semiconductors for various electronic and optoelectronic applications. smolecule.com Its inherent properties, such as good thermal stability and efficient charge carrier mobility, make it an ideal candidate for enhancing the performance and durability of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comchemimpex.comresearchgate.net Researchers utilize this compound as a foundational structure, modifying it to fine-tune the electronic and optical characteristics of materials for specific device architectures. researchgate.netnih.gov

Development as Luminescent Emitters and Hosts in Organic Light-Emitting Diodes (OLEDs)

The excellent luminescent properties of this compound and its derivatives make them highly suitable for use in the emissive layers of OLEDs. chemimpex.com The carbazole (B46965) unit is widely employed as a building block for host materials in phosphorescent OLEDs (PhOLEDs) due to its high triplet energy and good thermal stability. nih.govmdpi.com The methoxy (B1213986) groups on the carbazole core can enhance the performance of these materials. nih.gov

The dimethoxy-carbazole structure is a key component in the design of emitters that exhibit thermally activated delayed fluorescence (TADF). nih.govnih.gov The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving near-100% internal quantum efficiency without using expensive heavy metals. nih.gov In these systems, the carbazole derivative typically acts as the electron-donating part of a donor-acceptor molecule. nih.govfrontiersin.org

Research has shown that attaching methoxy groups to the carbazole donor can enhance TADF properties. nih.gov For example, emitters based on a pyrimidine-5-carbonitrile acceptor and a 3,6-dimethoxy-9H-carbazole donor demonstrated efficient TADF with high reverse intersystem crossing (RISC) rates, a key parameter for efficient triplet-to-singlet up-conversion. nih.gov Similarly, deep-red TADF emitters have been developed using dendritic carbazole donors featuring dimethoxycarbazole units. nih.gov

Aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state. acs.orgresearchgate.net This property is highly desirable for OLED emitters, as it counteracts the common problem of aggregation-caused quenching (ACQ) that often limits solid-state device performance. researchgate.net

Function as Charge Transporting Materials (CTMs) in Electronic Devices

Beyond its luminescent applications, this compound and its derivatives are recognized for their excellent charge transport capabilities. chemimpex.comchemimpex.com The electron-rich carbazole core facilitates efficient hole transport, making these materials highly effective as hole-transporting materials (HTMs) in various electronic devices. researchgate.netbohrium.com Substitution at the 2,7-positions of the carbazole ring is considered particularly effective for creating a conjugated system that enhances hole mobility, a critical factor for efficient device operation. researchgate.net

The favorable electronic properties of dimethoxy-carbazole derivatives make them excellent candidates for hole-transporting layers (HTLs) in solar cells, including OPVs and, most notably, perovskite solar cells (PSCs). chemimpex.comsmolecule.commdpi.com An effective HTL must have appropriate energy levels to facilitate the efficient extraction of holes from the light-absorbing perovskite layer and their transport to the electrode. nih.gov

Carbazole-based self-assembled monolayers (SAMs) are widely used as HTLs in high-efficiency inverted p-i-n PSCs. aip.org A prominent example is MeO-2PACz, a derivative of the 3,6-isomer, which has been shown to improve perovskite crystallinity and reduce defect states, leading to enhanced hole extraction and transport. mdpi.commdpi.comnrel.gov

More directly, a study on a 2,7-dimethoxytriphenylamine-appended carbazole, named CBZ-BDMTPA, demonstrated its effectiveness as an HTM in PSCs fabricated under low-humidity conditions. acs.org The resulting devices showed performance comparable to those using the standard, more expensive HTM, spiro-OMeTAD. acs.org

Table 1: Photovoltaic Performance of a Perovskite Solar Cell using CBZ-BDMTPA as the Hole-Transporting Material Data sourced from a study on PSCs fabricated under 10% humidity. acs.org

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 14.04% |

| Open-Circuit Voltage (Voc) | Not Specified |

| Short-Circuit Current Density (Jsc) | Not Specified |

| Fill Factor (FF) | Not Specified |

In addition to facilitating hole transport, an ideal HTL must also effectively block electrons from reaching the anode, which would otherwise cause recombination losses and reduce device efficiency. aip.orgderthon.com The electron-blocking capability of a material is directly related to its electron affinity (EA). aip.org

Direct measurements on a derivative, (2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid (MeO-2PACz), using low-energy inverse photoelectron spectroscopy (LEIPS), have determined its electron affinity to be exceptionally low. aip.org This low EA value confirms that carbazole-based SAMs possess excellent electron-blocking capabilities, preventing charge leakage and ensuring efficient charge separation within the solar cell. aip.org This property is crucial for achieving high power conversion efficiencies in perovskite solar cells. aip.org

Table 2: Measured Electron Affinity (EA) of Carbazole-Based SAMs Data sourced from direct measurements using improved LEIPS. aip.org

| Compound | Electron Affinity (EA) |

| MeO-2PACz | 1.48 eV |

| 2PACz | 1.72 eV |

Integration into Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The this compound moiety is a critical component in the design of materials for organic photovoltaics, including both OSCs and DSSCs. chemimpex.comsmolecule.com In this context, carbazole derivatives are prized for their high hole-transport capability, thermal stability, and electron-rich (p-type) characteristics. researchgate.netnih.gov The 2,7-linkage in polymers derived from this monomer results in materials with low Highest Occupied Molecular Orbital (HOMO) energy levels, which promotes good air stability and can lead to a high open-circuit voltage (Voc) in bulk heterojunction (BHJ) solar cells. researchgate.net

Polymers incorporating the 2,7-carbazole structure have been successfully used in BHJ solar cells. For instance, the alternating poly(2,7-carbazole) derivative, PCDTBT, when blended with fullerene acceptors like rsc.orgPCBM and researchgate.netPCBM, has demonstrated significant power conversion efficiencies (PCE). Optimization of the polymer's molecular weight and the active layer's thickness in these devices is crucial for maximizing performance, with reported PCEs reaching up to 4.6%. The unique electronic properties of the this compound unit contribute to enhancing the efficiency and stability of these solar cells, which is vital for developing sustainable energy solutions. chemimpex.com

In DSSCs, organic dyes based on a Donor-π-Acceptor (D-π-A) architecture are essential. The 2,7-carbazole unit serves as an effective electron donor in these sensitizers. nih.govresearchgate.net Its structural and electronic properties facilitate efficient charge separation and injection into the semiconductor's conduction band (e.g., TiO2), a key process for high-performing DSSCs. researchgate.netresearchgate.net

Table 1: Performance of a Poly(2,7-carbazole) Derivative in Organic Solar Cells

| Polymer | Acceptor | PCE (%) |

|---|---|---|

| PCDTBT | rsc.orgPCBM | 4.35 |

| PCDTBT | researchgate.netPCBM | 4.60 |

Data sourced from a study on PCDTBT-based solar cells.

Application in Organic Field-Effect Transistors (OFETs)

The 2,7-carbazole linkage has proven to be highly advantageous for creating semiconducting polymers for Organic Field-Effect Transistors (OFETs). researchgate.net A series of copolymers based on 2,7-carbazole have exhibited superior semiconducting properties compared to their 3,6-carbazole-based counterparts. researchgate.netmdpi.com The structure of 2,7-linked polycarbazoles facilitates efficient charge transport, a critical parameter for OFET performance. The introduction of the this compound unit into polymer backbones can enhance charge carrier mobility. researchgate.net These materials serve as the active layer in OFETs, where their ability to transport charge dictates the device's speed and efficiency. emu.edu.tr The favorable electronic properties of the carbazole core, enhanced by the methoxy substituents, make it a key building block for high-performance OFETs. smolecule.com

Exploration in the Development of Nonlinear Optical (NLO) Materials

Carbazole derivatives are recognized for their potential in nonlinear optical (NLO) applications due to their thermal and photochemical stability. researchgate.net The carbazole ring can be readily functionalized to create chromophores with significant NLO responses. researchgate.net These materials are of interest for various technological applications that rely on the manipulation of light. While specific studies focusing solely on this compound for NLO materials are not extensively detailed, the general principles of carbazole chemistry suggest its utility. By incorporating it into a D-π-A structure, where the carbazole unit acts as the donor, it is possible to design molecules with large second-order hyperpolarizability, a key characteristic for NLO materials. researchgate.net

Polymer Chemistry and Polymer-Based Composites

In polymer science, this compound is a versatile monomer used to synthesize advanced polymers with specific, desirable properties for electronic and structural applications. chemimpex.com

Incorporation as Monomers in the Synthesis of Conjugated Polymers and Copolymers

This compound and its derivatives are important monomers for constructing conjugated polymers. mdpi.com The 2,7-linkage provides a more linear and rigid polymer backbone compared to the more common 3,6-linkage, which can lead to enhanced electronic delocalization. nih.gov Various polymerization techniques, such as Suzuki coupling and Yamamoto reactions, are employed to synthesize these polymers. researchgate.netnih.gov For example, N-alkyl-2,7-dihalogenocarbazoles, which can be derived from this compound, are used as starting materials for homopolymerizations. mdpi.com The resulting poly(2,7-carbazole)s can be further copolymerized with other aromatic units, such as thiophene (B33073) or benzothiadiazole, to fine-tune the material's properties for specific applications like OFETs and OSCs. researchgate.netresearchgate.net The ability to functionalize the nitrogen atom of the carbazole ring allows for the attachment of various side chains, which can improve solubility and processability without significantly altering the electronic properties of the polymer backbone. mdpi.com

Impact on the Optoelectronic and Electrochemical Properties of Polymeric Systems

The inclusion of this compound units profoundly influences the optoelectronic and electrochemical characteristics of polymers. These polymers typically exhibit blue light emission. researchgate.net Theoretical and experimental studies show that poly(2,7-carbazole)s possess distinct electronic structures. The methoxy groups act as electron-donating groups, which raises the HOMO energy level of the polymer. This adjustment of energy levels is crucial for creating efficient charge-injecting and transporting layers in electronic devices like OLEDs and solar cells. researchgate.net

Copolymers of 2,7-carbazole often have optical band gaps in the range of 2.7–2.83 eV. researchgate.net Electrochemical studies reveal that the HOMO energy levels for these polymers are typically between -5.16 and -5.26 eV, which is a favorable range for matching with the work function of common electrodes like ITO, facilitating efficient hole injection. researchgate.net The introduction of different comonomers allows for the tuning of these properties. For example, copolymerization with electron-withdrawing units can lower the LUMO level and narrow the bandgap, shifting the material's absorption and emission towards longer wavelengths.

Table 2: Optoelectronic and Electrochemical Properties of 2,7-Carbazole-Based Polymers

| Polymer Type | HOMO Level (eV) | Band Gap (eV) | Emission Color |

|---|---|---|---|

| Poly(2,7-carbazole) Copolymers | -5.16 to -5.26 | 2.7 to 2.83 | Blue |

Data compiled from studies on novel poly(2,7-carbazole)s. researchgate.net

Influence on the Thermal and Mechanical Stability of Advanced Polymeric Materials

Polymers derived from carbazole units are noted for their high thermal stability, a critical attribute for long-lasting electronic devices. researchgate.net The rigid, fused-ring structure of the carbazole monomer contributes to the thermal robustness of the resulting polymers. emu.edu.trchemimpex.com Thermogravimetric analysis (TGA) of polymers containing 2,7-carbazole units shows high decomposition temperatures, often exceeding 330°C. researchgate.net The introduction of bulky side chains or specific comonomers, such as adamantyl groups, can further enhance the thermal and spectral stability of these copolymers. researchgate.net For example, certain adamantane-containing 2,7-carbazole copolymers exhibit decomposition temperatures as high as 409-432°C and glass-transition temperatures (Tg) in the range of 83-162°C. researchgate.netresearchgate.net This high stability ensures that the materials can withstand the operating temperatures of electronic devices without degradation. chemimpex.com While less frequently reported, the rigid backbone imparted by the carbazole unit also contributes positively to the mechanical integrity of the polymer films. chemimpex.com

Electrochemical Polymerization Techniques and Characterization of Resulting Films

The carbazole moiety is a well-known building block for electroactive polymers, and derivatives such as this compound serve as monomers for creating functional polymer films. The linkage position on the carbazole ring is critical, with polymerization at the 2,7-positions yielding polymers with distinct properties compared to their 3,6-linked counterparts. smolecule.com

Electrochemical polymerization is a primary technique for synthesizing poly(2,7-carbazole) films. smolecule.commdpi.com This method involves the direct oxidation of the monomer on an electrode surface, typically through cyclic voltammetry, where repeated potential sweeps induce the formation and deposition of a polymer film onto the substrate. rsc.orgresearchgate.net The resulting poly(2,7-carbazole) films are often insoluble, which can be an advantage for device stability. researchgate.net The properties of these films, such as conductivity and electrochromism, can be investigated using various techniques. mdpi.comresearchgate.net

Characterization of the resulting films is crucial for understanding their potential applications. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, is used to study the changes in the polymer's absorption spectrum at different oxidation states, revealing its electrochromic behavior. mdpi.comresearchgate.net In-situ conductivity measurements track the change in electrical conductivity as the polymer is electrochemically doped and de-doped. researchgate.net For instance, novel poly(2,7-carbazole)s have been investigated using cyclic voltammetry, UV−vis spectroelectrochemistry, and in-situ conductivity techniques, showing that the polymers undergo reversible oxidation processes. researchgate.net The introduction of specific substituents, such as an electron-withdrawing group on the nitrogen atom, can increase the conductivity of the resulting polymer by several orders of magnitude. researchgate.net Thermal analysis indicates that these polymers can possess good thermal stability. researchgate.net

Table 1: Properties of Electrochemically Synthesized Poly(2,7-Carbazole) Derivatives

| Property | Description | Findings | Citation |

|---|---|---|---|

| Polymerization Method | Technique used to form the polymer film. | Electrochemical polymerization via cyclic voltammetry is a common method. | mdpi.comresearchgate.net |

| Oxidation Potential | The potential at which the polymer undergoes oxidation. | Poly(N-octyl-2,7-carbazole) shows a relatively low oxidation potential (0.75 V vs Ag/AgCl), suggesting a more delocalized structure than 3,6-linked polycarbazoles. | google.com |

| Conductivity | The ability of the polymer film to conduct electricity. | In-situ conductivities for alternating copolymers can be in the range of 4 × 10⁻² to 4 × 10⁻³ S/cm. | researchgate.net |

| Electrochromism | Reversible changes in color upon electrochemical oxidation and reduction. | Polymer films exhibit reversible electrochromic behaviors in their redox states. | mdpi.com |

| Thermal Stability | The ability of the polymer to resist degradation at high temperatures. | The final degradation temperature for a carbazole-derived homopolymer was found to be 297 °C. | researchgate.net |

Supramolecular Chemistry and Crystal Engineering

The symmetrical substitution pattern of this compound significantly influences its molecular geometry and electronic properties, making it a prime candidate for applications in supramolecular chemistry and crystal engineering.

Design and Self-Assembly of this compound-Based Supramolecular Architectures

The design of molecules for self-assembly often leverages specific, directional intermolecular interactions to form ordered, large-scale structures. The this compound scaffold is particularly useful in this regard. By functionalizing the nitrogen atom (position 9) with an appropriate anchoring group, molecules can be designed to form self-assembled monolayers (SAMs) on various substrates. researchgate.netktu.edu

A notable example is the synthesis of ((2,7‐dimethoxy‐9H‐carbazol‐9‐yl) methyl) phosphonic acid. researchgate.net In this design:

The This compound core acts as the hole-transporting unit with favorable electronic properties. The methoxy groups help in aligning the energy levels with other materials in a device, such as a perovskite absorber layer in a solar cell. researchgate.netdyenamo.se

The phosphonic acid group serves as an anchor, allowing the molecule to bind strongly and conformally to metal oxide surfaces like indium tin oxide (ITO). ktu.edu

This molecular design facilitates a self-assembly process from a dilute solution, where the molecules arrange into a one-molecule-thick layer. ktu.edu Such SAMs are pivotal in minimizing interfacial energy losses in high-performance perovskite and organic solar cells. researchgate.net The precise positioning of the methoxy groups at the 2 and 7 positions can result in a favorable dipole moment, which is beneficial for device performance. researchgate.netacs.org

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing and Their Influence on Material Properties

The solid-state packing of carbazole derivatives is governed by a combination of non-covalent interactions, which dictates the final material properties. For symmetrically substituted carbazoles like the 2,7-dimethoxy derivative, hydrogen bonding and π-π stacking are the dominant forces.

Crystal structure analyses of closely related 2,7-substituted carbazoles, such as dimethyl 9H-carbazole-2,7-dicarboxylate, provide a clear model for the interactions involving the 2,7-carbazole core. nih.goviucr.orgresearchgate.net

Hydrogen Bonding: The N-H group of the carbazole ring acts as a hydrogen bond donor. In the crystal lattice, molecules are linked by pairs of N-H⋯O hydrogen bonds, where the oxygen atom from a substituent (like an ester or methoxy group) on an adjacent molecule acts as the acceptor. nih.goviucr.org This interaction typically forms inversion dimers, which are robust supramolecular synthons that guide the assembly of the crystal structure. nih.gov Symmetrically substituted carbazoles are known to form ordered lattices through these N–H···O hydrogen bonds.

π-π Stacking: The planar, aromatic carbazole core facilitates significant π-π stacking interactions. In the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, the hydrogen-bonded dimers are further linked by parallel slipped π–π interactions. nih.goviucr.org These interactions involve the overlapping of the π-orbitals of adjacent carbazole ring systems, forming extended columnar or sheet-like structures. nih.gov The specific geometry of these interactions (inter-planar distance and slippage) is critical in determining the efficiency of charge transport through the material.

These intermolecular interactions collectively lead to the formation of highly ordered three-dimensional networks. iucr.org The strength and directionality of the N-H···O hydrogen bonds, combined with the cohesive forces from π-π stacking, define the crystal packing and, consequently, influence key material properties like thermal stability and charge carrier mobility.

Table 2: Crystallographic Interaction Parameters for Dimethyl 9H-carbazole-2,7-dicarboxylate

| Interaction Type | Description | Geometric Parameters | Citation |

|---|---|---|---|

| Hydrogen Bonding | N-H donor to carbonyl O acceptor, forming inversion dimers. | N/A (Forms inversion dimers) | nih.goviucr.org |

| π-π Stacking | Interaction between the centroids of adjacent carbazole rings. | Inter-centroid distance: 3.6042 (8) Å | nih.govresearchgate.net |

| Inter-planar distance: 3.3437 (5) Å | nih.govresearchgate.net |

Exploration of Biological and Medicinal Chemistry Aspects of 2,7 Dimethoxy 9h Carbazole Derivatives

Anti-Cancer and Anti-Tumor Research

Carbazole (B46965) derivatives have been a significant focus of oncological research due to their wide range of anti-cancer properties. nih.govnih.gov The planar nature of the carbazole ring system allows it to interact with biological macromolecules, leading to the disruption of cancer cell processes. researchgate.net

In Vitro and In Vivo Efficacy Studies of Functionalized Analogues

Functionalized analogues of the carbazole scaffold have demonstrated potent cytotoxic effects against various cancer cell lines. Studies on symmetrically substituted carbazole derivatives have highlighted their potential as anticancer agents. nih.gov For instance, certain 5,8-dimethyl-9H-carbazole derivatives have shown significant activity against highly aggressive and metastatic breast cancer cell lines, such as MDA-MB-231, while exhibiting less cytotoxicity towards normal cells. mdpi.comnih.gov

One study found that a specific derivative, compound 4 from the 5,8-dimethyl-9H-carbazole series, drastically reduced the growth of MDA-MB-231 cells with an IC50 value of 0.73 ± 0.74 μM. mdpi.com Another analogue, compound 3 , also showed good activity against this cell line with an IC50 of 1.44 ± 0.97 μM. mdpi.com Further research into 9-substituted carbazole derivatives identified compounds that were comparable in activity to the standard anticancer drug Adriamycin against the MCF-7 human breast cancer cell line, with a growth inhibitory concentration (GI50) of less than 10 µg/ml. ijpsr.com Small modifications to the substitution patterns on the carbazole ring can lead to profound differences in their anticancer properties. nih.govnih.gov

Table 1: In Vitro Efficacy of Selected Carbazole Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Source(s) |

|---|---|---|---|

| 5,8-dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Breast Cancer) | IC50: 0.73 ± 0.74 μM | mdpi.com |

| 5,8-dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (Breast Cancer) | IC50: 1.44 ± 0.97 μM | mdpi.com |

| 9-substituted carbazole derivative 3a | MCF-7 (Breast Cancer) | GI50 < 10 µg/ml | ijpsr.com |

| 9-substituted carbazole derivative 6c | MCF-7 (Breast Cancer) | GI50 < 10 µg/ml | ijpsr.com |

Investigation of Molecular Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer activity of carbazole derivatives is attributed to several molecular mechanisms, primarily the induction of apoptosis (programmed cell death) in cancer cells. nih.gov One of the key strategies in cancer treatment involves the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and transcription. nih.gov Certain carbazole derivatives have been identified as novel catalytic inhibitors of Topo II, with some showing selectivity for the Topo IIα isoform. nih.gov

Apoptosis induction by these compounds often proceeds through the mitochondrial pathway. nih.gov This is characterized by the collapse of the mitochondrial transmembrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are key executioners of apoptosis. nih.govnih.gov For example, the synthetic carbazole derivative LCY-2-CHO was shown to induce apoptosis in human monocytic leukemia cells by activating caspases and involving the mitochondria. nih.gov Other mechanisms include the disruption of the cell cycle and interference with actin polymerization, which is crucial for cell structure and division. nih.govmdpi.comnih.gov Studies have confirmed that certain carbazole derivatives can selectively inhibit human topoisomerase I and interfere with the normal organization of the actin system, ultimately triggering apoptosis in breast cancer cells. mdpi.comnih.gov

Anti-Diabetic Potentials and Glucose Metabolism Modulation Studies

Carbazole derivatives have emerged as promising candidates for the development of novel anti-diabetic agents. mdpi.commdpi.com Their therapeutic potential is linked to their ability to intervene in the pathogenesis and development of diabetes through various mechanisms. mdpi.com

Several studies have shown that carbazole-containing molecules can modulate carbohydrate metabolism, a key aspect of managing diabetes. mdpi.com One important approach to controlling postprandial blood glucose levels is the inhibition of the α-glucosidase enzyme, which is responsible for the final step in carbohydrate digestion. mdpi.com Certain carbazole derivatives have been identified as effective inhibitors of this enzyme. mdpi.com Additionally, these compounds have demonstrated the ability to reduce oxidative stress and prevent damage to pancreatic β-cells, which are responsible for insulin (B600854) production. mdpi.com The antioxidant properties of carbazoles play a significant role in this context, as high glucose levels are known to promote the production of damaging reactive oxygen species (ROS). mdpi.commdpi.com

Neuroprotective Effects and Related Biological Pathways Investigations

The carbazole scaffold is a core component of a class of potent neuroprotective agents. nih.govresearchgate.net Derivatives have shown significant efficacy in protecting neurons from cell death in various models of neurodegenerative diseases and traumatic brain injury. nih.govnih.govresearchgate.net

The aminopropyl carbazole series, known as P7C3, has been extensively studied for its ability to protect newborn neurons in the hippocampus and mature neurons in models of Parkinson's disease. nih.govresearchgate.net The neuroprotective mechanisms of carbazole compounds are multifaceted. They include reducing oxidative stress, inhibiting apoptosis, and promoting neuroregeneration. nih.govresearchgate.net For instance, the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde (compound 13 in one study) was found to protect neuro2a cells from hydrogen peroxide-induced cell death and to induce neurite outgrowth, a key feature of neuronal recovery and regeneration. mdpi.com This effect was linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. mdpi.comnih.gov Other signaling cascades, such as the BDNF/TrkB pathway, which promotes the transcription of genes responsible for cell survival and neurogenesis, are also potential targets for carbazole derivatives. nih.gov

Antioxidant and Anti-Inflammatory Activity Assessments

Many of the therapeutic effects of carbazole derivatives, including their anti-diabetic and neuroprotective actions, are underpinned by their potent antioxidant and anti-inflammatory activities. mdpi.commdpi.comresearchgate.net These compounds are recognized as effective free-radical scavengers. nih.gov

The antioxidant mechanism of carbazole derivatives often involves the hydrogen atom on the nitrogen of the carbazole ring, which can be donated to neutralize free radicals, thus terminating damaging chain reactions. nih.gov This ability to combat oxidative stress is critical in mitigating cellular damage associated with a wide range of diseases. nih.govmdpi.com

In addition to their antioxidant properties, carbazoles exhibit significant anti-inflammatory effects. nih.govnih.gov The synthetic compound LCY-2-CHO , for example, was shown to inhibit the expression of key pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This inhibition was achieved by interfering with the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the activation of the transcription factor AP-1. nih.gov

Application as Fluorescent Probes for Cellular and Biomolecular Imaging

The unique photophysical properties of the carbazole scaffold make it an excellent building block for the development of fluorescent probes for biological research. researchgate.netchemimpex.commdpi.com These probes enable scientists to visualize cellular processes and track biomolecules in real-time, which is vital for understanding disease mechanisms and for drug development. chemimpex.com

Carbazole-based probes have been designed to detect a variety of important biological analytes. For example, probes have been developed for the selective imaging of mitochondrial hydrogen peroxide (H2O2), an important reactive oxygen species. rsc.org Others have been created for the rapid and specific detection of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule, in living cells and even in food samples. researchgate.netrsc.org The design of these probes often involves incorporating a specific reactive site onto the carbazole fluorophore that interacts with the target analyte, leading to a "turn-on" fluorescence response. rsc.orgrsc.org The versatility of the carbazole structure allows for the creation of probes with high selectivity, sensitivity, and good cell permeability, making them powerful tools for bioimaging. researchgate.netrsc.orgnih.gov

Studies on Interactions with Specific Biological Targets (e.g., Cytochrome P450 Enzymes)

The interaction of carbazole derivatives with specific biological targets is a cornerstone of their therapeutic potential. While the broader carbazole family has been studied for interactions with various enzymes, detailed research specifically on 2,7-dimethoxy-9H-carbazole's engagement with cytochrome P450 (CYP450) enzymes is not extensively documented in publicly available scientific literature. However, the metabolism of other carbazole compounds by CYP450 enzymes has been a subject of investigation, suggesting a potential avenue for the biotransformation of this compound.

The cytochrome P450 family of enzymes is crucial in the metabolism of a wide array of xenobiotics, including many pharmaceuticals and environmental pollutants. nih.govmdpi.com For instance, the environmental pollutant 7H-dibenzo[c,g]carbazole (DBC) is known to be metabolized by CYP450 enzymes, a process that can lead to its bioactivation into carcinogenic metabolites. nih.govresearchgate.netnih.gov Computational studies on the metabolism of DBC by human CYP1A1 have provided insights into the potential binding modes and the metabolic mechanism. nih.gov These studies suggest that the carbazole nucleus can be a substrate for CYP450-mediated oxidation. nih.govresearchgate.net While these findings relate to a different carbazole derivative, they highlight the general capacity of the carbazole scaffold to interact with and be metabolized by CYP450 enzymes. The specific impact of the 2,7-dimethoxy substitution on this interaction remains an area for further investigation.

In the absence of direct studies on this compound and CYP450, research into other biological targets for structurally related compounds can provide valuable insights. A recent study investigated the efficacy of symmetrically substituted carbazole derivatives as anticancer agents, focusing on their interaction with topoisomerase II (Topo II). nih.govmostwiedzy.pl One of the compounds studied was 2,7-Di(2-furyl)-9H-carbazole , a derivative with substitutions at the 2 and 7 positions of the carbazole core, similar to this compound.

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes such as replication and transcription, making them a key target in cancer therapy. nih.govmostwiedzy.pl The study assessed the antiproliferative activity of three carbazole derivatives, including 2,7-Di(2-furyl)-9H-carbazole, against several human cancer cell lines. nih.gov

Antiproliferative Activity of 2,7-Di(2-furyl)-9H-carbazole

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | >10 |

| HCT-116 | Colon cancer | >10 |

| MCF-7 | Breast cancer | >10 |

| U-2 OS | Bone cancer | >10 |

| U-87 MG | Glioblastoma | >10 |

| HEK293 | Normal kidney cells | >10 |

The results indicated that 2,7-Di(2-furyl)-9H-carbazole did not exhibit significant antiproliferative activity against the tested cancer cell lines at concentrations up to 10 µM. nih.gov In contrast, the 3,6-disubstituted derivatives showed more potent activity, with 3,6-Di(2-furyl)-9H-carbazole emerging as a novel catalytic inhibitor of Topo IIα. nih.govmostwiedzy.pl This highlights the critical role of the substitution pattern on the carbazole scaffold in determining the biological activity and specific enzyme interactions.

While direct evidence of this compound's interaction with cytochrome P450 is lacking, the study of related derivatives points towards the potential for this class of compounds to engage with important biological targets. The findings for 2,7-Di(2-furyl)-9H-carbazole underscore the sensitivity of these interactions to the precise substitution on the carbazole ring. Further research is necessary to elucidate the specific biological targets of this compound and its derivatives and to determine their potential as modulators of enzyme activity.

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for 2,7-Dimethoxy-9H-carbazole?

- Methodology : The synthesis typically involves N-alkylation or Williamson ether synthesis (for methoxy group introduction) on a carbazole backbone. For example:

- Step 1 : React carbazole with iodomethane or dimethyl sulfate under basic conditions (e.g., KOH/ethanol) to introduce methoxy groups at positions 2 and 6.

- Step 2 : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 ratio).

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc) and confirm product purity via melting point (expected range: 180–185°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR :

- 1H NMR (CDCl3): Methoxy protons appear as singlets at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–8.1 ppm).

- 13C NMR : Methoxy carbons at δ 55–60 ppm; aromatic carbons at δ 110–140 ppm.

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a tightly sealed amber glass container at 4°C under inert gas (N2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize this compound for bulk heterojunction solar cells?

- Experimental Design :

- Donor-Acceptor Blending : Mix with PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) in chlorobenzene (1:1.5 weight ratio). Spin-coat at 2000 rpm to achieve ~100 nm films.

- Device Testing : Measure power conversion efficiency (PCE) under AM1.5G illumination. Target Voc > 0.8 V and Jsc > 8 mA/cm² .

- Key Parameters : Adjust annealing temperature (e.g., 150°C for 10 min) to enhance crystallinity and charge transport .

Q. What mechanistic insights explain the charge transport properties of this compound derivatives?

- Charge Carrier Mobility : Use space-charge-limited current (SCLC) measurements in hole-only devices (ITO/PEDOT:PSS/compound/MoO3/Au). Fit current-voltage curves to determine mobility (µh ≈ 10⁻⁴ cm²/V·s).

- Bandgap Engineering : UV-Vis spectroscopy (λonset ~450 nm) and cyclic voltammetry (HOMO/LUMO levels: ~-5.3 eV/-2.9 eV) guide material compatibility with acceptors like PCBM .

Q. How do structural modifications impact the stability of this compound under operational conditions?

- Accelerated Aging Studies : Expose thin films to 85°C/85% relative humidity for 500 hours. Monitor degradation via FT-IR (loss of methoxy C-O stretch at 1250 cm⁻¹).

- Photostability : Irradiate with 1 Sun equivalent light (100 mW/cm²) and track PCE decay using in-situ EQE measurements .

Notes on Contradictions and Limitations

- Safety Data : While classifies carbazoles as non-hazardous, highlights potential carcinogenicity of structurally similar compounds. Use caution and conduct toxicity screening .

- Synthetic Yields : Variability in yields (65–85%) depends on solvent choice and catalyst (e.g., TBAB improves efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.